1-Furan-2-yl-2-(2-hydroxy-ethylamino)-ethanone
CAS No.:
Cat. No.: VC13473612
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO3 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | 1-(furan-2-yl)-2-(2-hydroxyethylamino)ethanone |
| Standard InChI | InChI=1S/C8H11NO3/c10-4-3-9-6-7(11)8-2-1-5-12-8/h1-2,5,9-10H,3-4,6H2 |
| Standard InChI Key | KAJFPRQWGGRFAI-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C(=O)CNCCO |
| Canonical SMILES | C1=COC(=C1)C(=O)CNCCO |
Introduction
Overview
1-Furan-2-yl-2-(2-hydroxy-ethylamino)-ethanone is a synthetic organic compound characterized by a furan ring linked to an ethanone backbone and a 2-hydroxyethylamino substituent. While direct literature on this specific molecule remains limited, structural analogs and synthetic pathways provide critical insights into its potential properties and applications. This report synthesizes data from diverse sources to construct a comprehensive profile of the compound, emphasizing its chemical behavior, synthesis routes, and inferred biological relevance.
Structural and Molecular Characteristics
Core Architecture
The compound features a furan-2-yl group attached to the first carbon of an ethanone moiety, with a 2-hydroxyethylamino group bonded to the second carbon. The molecular formula is C₈H₁₁NO₃, yielding a molecular weight of 169.18 g/mol. Key functional groups include:
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Furan ring: A five-membered aromatic oxygen heterocycle contributing to electronic delocalization and reactivity .
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Ethanone group: A ketone at position 1, influencing polarity and hydrogen-bonding potential .
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2-Hydroxyethylamino substituent: A secondary amine with a hydroxyl-terminated ethyl chain, enhancing solubility and enabling nucleophilic reactions .
Comparative Physicochemical Properties
While experimental data for the target compound are absent, analogs provide benchmarks:
The hydroxyethylamino group likely increases polarity compared to non-polar analogs like 2-acetylfuran, improving solubility in protic solvents .
Synthetic Pathways and Reactivity
Friedel-Crafts Acylation
Industrial synthesis of furan-containing ketones often employs Friedel-Crafts acylation. For 2-acetylfuran, furan reacts with acetic anhydride in the presence of Lewis acids (e.g., ZnCl₂) . Adapting this method, the target compound could be synthesized via:
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Acylation: Furan with chloroacetone to form 1-furan-2-yl-2-chloro-ethanone.
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Amination: Nucleophilic substitution of chlorine with 2-hydroxyethylamine, yielding the final product .
Three-Component Reactions
Recent advances in multicomponent reactions (MCRs) offer alternative routes. For example, furan-2(3H)-ones react with ortho esters and amines to form aminomethylidene derivatives . Substituting 2-hydroxyethylamine in such reactions could generate the target compound with high atom economy .
Stability Considerations
The secondary amine and hydroxyl groups may render the compound susceptible to oxidation. Storage under inert atmospheres and low temperatures (2–8°C) is advisable, as recommended for structurally related amines .
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